molecular formula C8H5ClF2O2 B1447136 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 1435806-39-5

4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No. B1447136
M. Wt: 206.57 g/mol
InChI Key: ZASZKFQADMACSA-UHFFFAOYSA-N
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Description

Chloromethyl compounds are often used in organic synthesis . They typically contain a chloromethyl group (-CH2Cl) attached to a larger structure. The presence of the chloromethyl group can make these compounds highly reactive .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of a precursor molecule with a chlorinating agent . The specific synthesis process can vary depending on the structure of the precursor molecule and the desired product .


Molecular Structure Analysis

The molecular structure of chloromethyl compounds can be determined using various analytical techniques, such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Chloromethyl compounds are known for their reactivity and can participate in a variety of chemical reactions . They can act as alkylating agents, and their reactions often involve the replacement of the chlorine atom with another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure . These properties can include factors such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry Applications

The 2,2-difluorobenzodioxole moiety, including compounds like 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole, has been introduced in medicinal chemistry research as a potential metabolically stable derivative of the benzodioxole fragment. The chlorine atom in such compounds can be useful for further functionalization through cross-coupling reactions, which is crucial in the development of new pharmaceutical compounds (Catalani, Paio, & Perugini, 2010).

Organic Synthesis

In organic synthesis, the conversion of 2,2-difluoro-1,3-benzodioxole into a wide range of derivatives showcases its utility as an exceptionally acidic arene. The synthesis involves intermediates that can be transformed into various functional groups, providing a versatile platform for the development of new organic compounds. This process exemplifies the compound's role in expanding the toolbox of organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Material Science

In material science, the electrosynthesis of polymers based on benzodioxole derivatives, including those related to 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole, demonstrates the application of these compounds in conducting polymers. These materials are of interest due to their potential electrical conductivity and the possibility of creating novel materials with unique properties (Jing-kun, 2008).

Chemical Methodology

The structural elaboration of 2,2-difluoro-1,3-benzodioxole derivatives through deprotonation-triggered heavy-halogen migrations provides insights into the manipulation of molecular structures for specific functionalities. This methodology is significant for designing compounds with desired properties for various applications (Gorecka, Leroux, & Schlosser, 2004).

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and they may be harmful if swallowed or inhaled . It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Research into chloromethyl compounds and related structures is ongoing, and these compounds have potential applications in various fields, including drug discovery, biofunctional substances, petrochemicals, and nanomaterials .

properties

IUPAC Name

4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZKFQADMACSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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